n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide
Description
n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide is a synthetic acetamide derivative characterized by a cyclopropyl group attached to the nitrogen atom of the acetamide backbone and a 4-(trifluoromethyl)phenylamino substituent at the α-position.
- Molecular Formula: Likely C₁₂H₁₃F₃N₂O₂ (inferred from , which describes a closely related compound with a trifluoromethoxy substituent).
- Key Features: The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the cyclopropyl ring may influence conformational rigidity and steric interactions.
This compound’s structural motifs are common in agrochemicals and pharmaceuticals, where acetamide derivatives often target enzymes or receptors via hydrogen bonding and hydrophobic interactions.
Properties
Molecular Formula |
C12H13F3N2O |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
N-cyclopropyl-2-[4-(trifluoromethyl)anilino]acetamide |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)8-1-3-9(4-2-8)16-7-11(18)17-10-5-6-10/h1-4,10,16H,5-7H2,(H,17,18) |
InChI Key |
MBFJFYUCZIVVNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CNC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step can be achieved through various methods, including the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Acetamide Moiety: The acetamide group is typically introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or thioacetamides.
Scientific Research Applications
n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide with structurally or functionally related compounds from the evidence.
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis :
Substituent Impact :
- The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing effects and hydrophobicity compared to analogs with trifluoromethoxy (-OCF₃) (e.g., ). This difference may influence binding affinity in biological targets.
- Cyclopropyl groups (present in the target compound and ’s pyridopyrimidine derivative) confer steric constraints that can modulate receptor selectivity.
Functional Group Diversity: Mefluidide () replaces the phenylamino group with a trifluoromethanesulfonamide moiety, enabling stronger hydrogen-bond acceptor capacity, which is critical for herbicidal activity.
Pharmacological Potential: The pyridopyrimidine derivative in demonstrates how acetamide scaffolds can be integrated into complex heterocycles for therapeutic applications, though the target compound’s simpler structure may prioritize synthetic accessibility.
Research Implications and Limitations
- Data Gaps: Direct biological activity data for the target compound are absent in the evidence.
- Synthetic Challenges : The cyclopropyl group may introduce synthetic complexity compared to linear alkyl chains in other acetamides (e.g., mefluidide).
Biological Activity
n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 274.24 g/mol
- CAS Number : Not specified in the search results.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Activity : The compound has been evaluated for its potential to inhibit cancer cell proliferation, particularly in vitro assays.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
The mechanism of action involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to its electronic properties, while the cyclopropyl moiety may facilitate conformational changes in target proteins, leading to inhibition or modulation of their activity.
Case Studies and Experimental Data
A summary of key experimental findings related to the biological activity of this compound is presented below:
Detailed Research Findings
- Antimicrobial Activity : In a study assessing the compound's antimicrobial efficacy, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria effectively, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Studies : The compound was tested against various cancer cell lines, including breast and lung cancer cells. Results indicated that it could induce apoptosis through the activation of caspase pathways, making it a candidate for further investigation in cancer therapy .
- Enzyme Interaction : The interaction with specific enzymes was characterized using kinetic assays, revealing that the compound binds competitively, which suggests potential applications in drug design targeting metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
